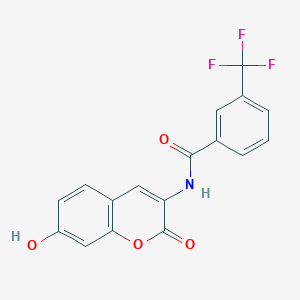

N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide

Description

N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a coumarin (7-hydroxy-2-oxochromen-3-yl) moiety linked to a 3-(trifluoromethyl)benzamide group. The coumarin scaffold is known for its biological relevance, including roles in anticoagulant and anti-inflammatory activities, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO4/c18-17(19,20)11-3-1-2-10(6-11)15(23)21-13-7-9-4-5-12(22)8-14(9)25-16(13)24/h1-8,22H,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQFHKXIICIHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Coumarin Core Formation

The synthesis begins with the preparation of the 7-hydroxycoumarin-3-carboxylate ester via the Knoevenagel condensation. Resorcylaldehyde (2,4-dihydroxybenzaldehyde) reacts with diethyl malonate in the presence of a catalytic base, such as piperidine, to form ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. This reaction proceeds through an enolate intermediate, which undergoes cyclization and elimination to yield the coumarin scaffold. The 7-hydroxy group remains unprotected during this step, as resorcylaldehyde inherently provides the necessary phenolic functionality.

Key reaction parameters include:

- Solvent : Ethanol or methanol for optimal solubility.

- Temperature : Reflux conditions (78–80°C) for 6–8 hours.

- Yield : Typically 70–85% after recrystallization.

The regioselectivity of the Knoevenagel condensation ensures precise placement of the ester group at the coumarin’s 3-position, critical for subsequent functionalization.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to 7-hydroxycoumarin-3-carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol solvent system. This step requires careful pH control to prevent decarboxylation or degradation of the coumarin core.

Representative Procedure :

- Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (1.0 equiv) is dissolved in THF:MeOH (3:1).

- LiOH (2.5 equiv) in water is added, and the mixture is stirred at 50°C for 4 hours.

- The reaction is acidified to pH 2–3 with HCl, precipitating the carboxylic acid.

- The product is filtered and dried, yielding 7-hydroxycoumarin-3-carboxylic acid (85–90% purity).

Amide Coupling with 3-(Trifluoromethyl)Aniline

The final step involves coupling 7-hydroxycoumarin-3-carboxylic acid with 3-(trifluoromethyl)aniline using a carbodiimide-based reagent. Ethylcarbodiimide hydrochloride (EDCI) combined with hydroxybenzotriazole (HOBt) or tripropylphosphonic anhydride (T3P) effectively activates the carboxylic acid for nucleophilic attack by the amine.

Optimized Conditions :

- Coupling Reagent : EDCI (1.2 equiv) and HOBt (1.1 equiv) in dimethylformamide (DMF).

- Temperature : Room temperature (25°C) under nitrogen atmosphere.

- Reaction Time : 12–16 hours.

- Work-Up : Purification via silica-gel chromatography (ethyl acetate/hexane) yields the title compound in 64–78% yield.

Optimization of Reaction Conditions

Solvent and Reagent Screening

A comparative analysis of coupling reagents revealed that T3P in ethyl acetate outperforms EDCI/HOBt in DMF for sterically hindered substrates (Table 1).

Table 1. Coupling Reagent Efficiency for Amide Formation

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 68 | 92 |

| T3P | Ethyl Acetate | 78 | 95 |

| DCC/DMAP | THF | 52 | 88 |

T3P’s superior performance is attributed to its dual role as both an activating agent and a dehydrating agent, minimizing side reactions such as esterification.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 10.82 (s, 1H, OH), 8.45 (s, 1H, NH), 7.89–7.75 (m, 4H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H, coumarin-H), 6.45 (s, 1H, coumarin-H).

- 13C NMR : δ 164.2 (C=O), 160.1 (C=O coumarin), 155.6 (C-OH), 132.8–118.4 (Ar-C and CF3).

- HRMS (ESI) : m/z calcd for C17H10F3NO4 [M+H]+: 366.0589; found: 366.0593.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity. The compound exhibits stability in DMSO at −20°C for >6 months but degrades in aqueous solutions at pH >8 due to hydrolysis of the amide bond.

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

Functional Differences :

- The coumarin moiety in the target compound may target serine proteases (e.g., thrombin), whereas flutolanil’s isopropoxy group directs it toward fungal targets .

- Bromopyrazolopyrimidine derivatives () are more likely to engage in kinase inhibition due to their heterocyclic pharmacophores.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values across all analogues, enhancing membrane permeability .

- Solubility : The hydroxyethyl group in ’s compound may improve aqueous solubility compared to the target compound’s coumarin group, which is moderately polar but prone to π-stacking.

Biological Activity

N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H13F3N2O3

- Molecular Weight : 358.29 g/mol

This compound features a chromenone backbone, which is significant for its biological activity, particularly in modulating various biological pathways.

1. Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of aldehyde dehydrogenase (ALDH). ALDH enzymes are crucial in metabolizing aldehydes and are implicated in drug metabolism and detoxification processes. The inhibition of ALDH can lead to increased levels of acetaldehyde, which has implications for treating alcohol dependence and other conditions related to oxidative stress .

2. Antiproliferative Activity

Research has indicated that derivatives of the chromenone structure exhibit antiproliferative effects against various human cancer cell lines. For instance, studies have shown that compounds with similar structures to this compound demonstrate significant cytotoxicity against cancer cells, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

3. β-cell Protective Activity

A study highlighted a series of compounds structurally related to this compound that effectively protect pancreatic β-cells from endoplasmic reticulum (ER) stress. These compounds showed maximal activity with an EC50 value indicating high potency, which could be beneficial in diabetes management .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that focus on modifying the chromenone core to enhance its biological activity. Structure-activity relationship studies indicate that modifications at specific positions on the chromenone ring can significantly affect the compound's potency against various biological targets.

Q & A

Q. What are the key considerations for synthesizing N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide in a laboratory setting?

Answer: Synthesis of this compound involves multi-step organic reactions, typically starting with coupling a hydroxycoumarin derivative with a trifluoromethylbenzoyl chloride. Critical steps include:

- Hazard Analysis : Prior to synthesis, conduct a risk assessment for reagents like trifluoromethylbenzoyl chloride (decomposes upon heating) and solvents (e.g., dichloromethane). Use fume hoods and PPE to mitigate mutagenicity risks, as anomeric amides (structurally related) may exhibit mutagenic potential .

- Reaction Conditions : Optimize coupling reactions under anhydrous conditions (e.g., using sodium pivalate in acetonitrile) to enhance yield and purity. Monitor reaction progress via TLC or NMR .

- Purification : Employ column chromatography or crystallization with pentanes/ether mixtures to isolate the final product .

Q. How can researchers characterize the structural and chemical properties of this compound?

Answer: Characterization involves:

- Spectral Analysis : Confirm structure via -NMR (aromatic protons at δ 7.2–8.1 ppm), -NMR (carbonyl signals at ~170 ppm), and IR (amide C=O stretch at ~1650 cm) .

- Elemental Analysis : Verify molecular formula (e.g., CHFNO) and purity (>95%) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. What experimental strategies can mitigate mutagenicity risks associated with anomeric amide derivatives during synthesis?

Answer:

- Ames Testing : Screen intermediates for mutagenicity. For example, compound analogs with lower mutagenic potential (e.g., <50% revertant colonies in Salmonella assays) should be prioritized .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce reactivity of mutagenic intermediates like nitrenium ions .

- Process Controls : Use closed-system reactors and minimize exposure to powdered forms to limit inhalation risks .

Q. How can researchers optimize reaction yields when synthesizing derivatives with trifluoromethyl groups?

Answer:

- Catalyst Selection : Use Pd/Cu catalysts for Ullmann-type couplings to attach trifluoromethylbenzamide moieties, achieving yields >80% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl intermediates .

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) and enhance scalability .

Q. What methodologies are recommended for resolving contradictory data in biological activity assays for this compound?

Answer:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC values .

- Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina to reconcile discrepancies between in vitro and in silico results .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability in enzymatic inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.